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Compound of Interest

Compound Name:
Methyl 4-

oxocyclohexanecarboxylate

Cat. No.: B120234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate is a pivotal intermediate in the synthesis of a variety of

pharmaceuticals and complex organic molecules. Its bifunctional nature, featuring both a

ketone and an ester, allows for diverse chemical transformations, making it a valuable building

block in medicinal chemistry and materials science. This technical guide provides a

comprehensive overview of the primary synthetic routes for obtaining Methyl 4-
oxocyclohexanecarboxylate, focusing on the selection of starting materials and detailed

experimental methodologies.

Synthetic Pathways Overview
Several viable synthetic pathways have been established for the preparation of Methyl 4-
oxocyclohexanecarboxylate. The choice of a particular route often depends on factors such

as the availability and cost of starting materials, desired scale of production, and tolerance of

functional groups in multi-step syntheses. The most prominent and effective methods originate

from:

p-Hydroxybenzoic Acid: A multi-step synthesis involving the initial esterification of p-

hydroxybenzoic acid, followed by catalytic hydrogenation of the aromatic ring and

subsequent oxidation of the resulting secondary alcohol.
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Dimethyl Pimelate via Dieckmann Condensation: An intramolecular condensation of a C7-

dicarboxylic acid ester to form the six-membered ring, followed by decarboxylation.

Dimethyl Terephthalate: A route that begins with the hydrogenation of the aromatic ring of

dimethyl terephthalate to yield dimethyl 1,4-cyclohexanedicarboxylate, which can then be

converted to the target molecule.

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate: A direct approach involving the

decarboxylation of a more complex precursor.

This guide will delve into the specifics of each of these core synthetic strategies.

Route 1: Synthesis from p-Hydroxybenzoic Acid
This is a robust and frequently employed three-step synthesis that leverages the readily

available and inexpensive starting material, p-hydroxybenzoic acid. The overall transformation

involves esterification, aromatic ring reduction, and alcohol oxidation.

Experimental Protocol
Step 1: Esterification of p-Hydroxybenzoic Acid to Methyl p-Hydroxybenzoate

To a solution of p-hydroxybenzoic acid (1.0 eq) in methanol (10-20 eq), cautiously add a

catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the excess

methanol under reduced pressure.

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a

saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by

a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

methyl p-hydroxybenzoate.
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Step 2: Catalytic Hydrogenation to Methyl 4-Hydroxycyclohexanecarboxylate

In a high-pressure reactor, dissolve methyl p-hydroxybenzoate (1.0 eq) in a suitable solvent,

such as methanol or ethanol.

Add a catalytic amount of a hydrogenation catalyst, typically 5% Rhodium on alumina or

Ruthenium on carbon.

Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of

80-120°C.

Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake

ceases.

After cooling and carefully venting the reactor, filter the reaction mixture to remove the

catalyst.

Concentrate the filtrate under reduced pressure to obtain methyl 4-

hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.

Step 3: Oxidation to Methyl 4-oxocyclohexanecarboxylate

Method A: Jones Oxidation

Dissolve methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in acetone and cool the

solution in an ice bath.

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with

stirring, maintaining the temperature below 20°C. The color of the reaction mixture will

change from orange-red to green.

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room

temperature.

Quench the reaction by the dropwise addition of isopropanol until the green color persists.

Remove the acetone under reduced pressure and extract the aqueous residue with an

organic solvent like diethyl ether or ethyl acetate.
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium

sulfate, and concentrate to yield the crude product.

Purify by vacuum distillation or column chromatography.

Method B: Swern Oxidation

In a flask under an inert atmosphere, add dichloromethane and cool to -78°C.

Slowly add oxalyl chloride (1.5 eq) followed by dimethyl sulfoxide (DMSO, 2.0 eq).

After stirring for a short period, add a solution of methyl 4-hydroxycyclohexanecarboxylate

(1.0 eq) in dichloromethane dropwise.

Stir the mixture for 1-2 hours at -78°C.

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

Quench the reaction with water and extract the product with dichloromethane.

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and

brine.

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product.

Quantitative Data
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Parameter
Methyl p-
Hydroxybenzoate

Methyl 4-
Hydroxycyclohexa
necarboxylate

Methyl 4-
oxocyclohexanecar
boxylate

Molecular Formula C₈H₈O₃ C₈H₁₄O₃ C₈H₁₂O₃[1]

Molecular Weight 152.15 g/mol 158.19 g/mol 156.18 g/mol [1]

Typical Yield (Step) >90% >95% 80-90%

Boiling Point 270-273 °C
~110-115 °C at 10

mmHg

82-108 °C at 1.0 mm

Hg[2]

Appearance White crystalline solid
Colorless oil or low-

melting solid
Colorless to yellow oil

Workflow Diagram
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Route 1: From p-Hydroxybenzoic Acid

p-Hydroxybenzoic Acid

Methyl p-Hydroxybenzoate

 Esterification
(MeOH, H₂SO₄)

Methyl 4-Hydroxycyclohexanecarboxylate

 Hydrogenation
(H₂, Rh/Al₂O₃ or Ru/C)

Methyl 4-oxocyclohexanecarboxylate

 Oxidation
(Jones or Swern)

Click to download full resolution via product page

Synthesis of Methyl 4-oxocyclohexanecarboxylate from p-Hydroxybenzoic Acid.

Route 2: Synthesis via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a

β-keto ester. For the synthesis of a six-membered ring, a 1,7-diester such as dimethyl pimelate

is required.

Experimental Protocol
Step 1: Esterification of Pimelic Acid to Dimethyl Pimelate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b120234?utm_src=pdf-body-img
https://www.benchchem.com/product/b120234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine pimelic acid (1.0 eq), methanol (excess, ~20 eq), and a catalytic amount of a

strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and remove the excess methanol under reduced pressure.

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate

solution and brine.

Dry the organic layer, concentrate, and purify by vacuum distillation to obtain dimethyl

pimelate.

Step 2: Dieckmann Condensation of Dimethyl Pimelate

In a flame-dried flask under an inert atmosphere, add a strong base such as sodium

methoxide (1.1 eq) to a suitable anhydrous solvent like toluene or THF.

Heat the suspension and add a solution of dimethyl pimelate (1.0 eq) in the same solvent

dropwise.

After the addition is complete, continue to heat the reaction mixture at reflux for several

hours.

Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice

and concentrated HCl.

Separate the organic layer, and extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude β-keto ester.

Step 3: Decarboxylation

Heat the crude β-keto ester from the previous step in the presence of an aqueous acid (e.g.,

dilute HCl or H₂SO₄) at reflux.

The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid will occur.
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After cooling, extract the product with an organic solvent.

The resulting 4-oxocyclohexanecarboxylic acid is then re-esterified using the method

described in Route 1, Step 1, to yield Methyl 4-oxocyclohexanecarboxylate.

Quantitative Data

Parameter Dimethyl Pimelate

Methyl 2-
oxocyclohexane-1-
carboxylate
(Intermediate)

Methyl 4-
oxocyclohexanecar
boxylate

Molecular Formula C₉H₁₆O₄ C₈H₁₂O₃ C₈H₁₂O₃[1]

Molecular Weight 188.22 g/mol 156.18 g/mol 156.18 g/mol [1]

Typical Yield (Overall) - - Moderate to Good

Boiling Point 228-230 °C
~105-107 °C at 15

mmHg

82-108 °C at 1.0 mm

Hg[2]

Appearance Colorless liquid Colorless liquid Colorless to yellow oil

Workflow Diagram
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Route 2: Via Dieckmann Condensation

Pimelic Acid

Dimethyl Pimelate

 Esterification
(MeOH, H⁺)

Methyl 2-oxocyclohexane-1-carboxylate

 Dieckmann Condensation
(NaOMe)

4-Oxocyclohexanecarboxylic Acid

 Hydrolysis &
Decarboxylation (H₃O⁺, Δ)

Methyl 4-oxocyclohexanecarboxylate

 Esterification
(MeOH, H⁺)

Click to download full resolution via product page

Synthesis of Methyl 4-oxocyclohexanecarboxylate via Dieckmann Condensation.

Route 3: Synthesis from Dimethyl Terephthalate
This pathway commences with the hydrogenation of the readily available dimethyl

terephthalate. The resulting saturated diester requires further functional group manipulation to
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arrive at the target keto-ester.

Experimental Protocol
Step 1: Hydrogenation of Dimethyl Terephthalate

In a high-pressure autoclave, dissolve dimethyl terephthalate (1.0 eq) in a suitable solvent

(e.g., methanol or dioxane). Alternatively, the product, dimethyl 1,4-

cyclohexanedicarboxylate, can be used as the solvent.[3]

Add a hydrogenation catalyst, such as Ruthenium on an inert support.

Pressurize the autoclave with hydrogen to 500-1500 psig and heat to 110-140°C.[3]

Maintain the reaction with stirring until hydrogen uptake is complete.

After cooling and venting, filter the catalyst and remove the solvent under reduced pressure

to obtain dimethyl 1,4-cyclohexanedicarboxylate as a mixture of isomers.

Subsequent Steps:

The conversion of dimethyl 1,4-cyclohexanedicarboxylate to methyl 4-
oxocyclohexanecarboxylate is a multi-step process that is less commonly documented as a

direct route. A plausible, though challenging, sequence would involve:

Selective mono-saponification: Hydrolysis of one of the two ester groups to a carboxylic acid.

Functional group conversion and reaction: For instance, conversion of the carboxylic acid to

an acid chloride followed by a reaction that introduces the keto group precursor.

Oxidation: Conversion of the precursor to the ketone.

Due to the complexity and lower convergence of this route compared to others, detailed

standardized protocols are less prevalent.

Quantitative Data
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Parameter
Dimethyl
Terephthalate

Dimethyl 1,4-
cyclohexanedicarb
oxylate

Methyl 4-
oxocyclohexanecar
boxylate

Molecular Formula C₁₀H₁₀O₄ C₁₀H₁₆O₄ C₈H₁₂O₃[1]

Molecular Weight 194.18 g/mol 200.23 g/mol 156.18 g/mol [1]

Typical Yield (Step 1) High High -

Boiling Point 288 °C
131-133 °C at 11

mmHg

82-108 °C at 1.0 mm

Hg[2]

Appearance White solid
Colorless liquid or

solid
Colorless to yellow oil

Workflow Diagram

Route 3: From Dimethyl Terephthalate

Dimethyl Terephthalate

Dimethyl 1,4-cyclohexanedicarboxylate

 Hydrogenation
(H₂, Ru catalyst)

Multi-step Conversion
(e.g., mono-saponification, oxidation)

Methyl 4-oxocyclohexanecarboxylate
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Synthetic approach from Dimethyl Terephthalate.

Route 4: Synthesis from Trimethyl 4-
oxocyclohexane-1,1,3-tricarboxylate
This method provides a more direct route to the target molecule through a decarboxylation

reaction of a readily prepared precursor.

Experimental Protocol
Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) in 240 ml of

dimethylformamide (DMF).[2]

Add sodium chloride (0.445 mole) and water (0.89 mole) to the solution under a nitrogen

atmosphere.[2]

Heat the mixture to reflux and maintain for 48 hours under nitrogen.[2]

Remove the solvent under reduced pressure.[2]

Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).[2]

Combine the organic extracts, dry over magnesium sulfate, and remove the solvent to yield a

yellow oil.[2]

Purify the crude product by vacuum distillation to obtain methyl 4-
oxocyclohexanecarboxylate.[2]

Quantitative Data
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Parameter
Trimethyl 4-
oxocyclohexane-1,1,3-
tricarboxylate

Methyl 4-
oxocyclohexanecarboxylat
e

Molecular Formula C₁₂H₁₆O₇ C₈H₁₂O₃[1]

Molecular Weight 272.25 g/mol 156.18 g/mol [1]

Typical Yield
Not specified, but expected to

be good

Not specified, but expected to

be good

Boiling Point - 82-108 °C at 1.0 mm Hg[2]

Appearance - Colorless to yellow oil

Workflow Diagram

Route 4: From a Tricarboxylate Precursor

Trimethyl 4-oxocyclohexane-
1,1,3-tricarboxylate

Methyl 4-oxocyclohexanecarboxylate

 Decarboxylation
(NaCl, H₂O, DMF, reflux)

Click to download full resolution via product page

Direct synthesis from a tricarboxylate precursor.

Conclusion
The synthesis of Methyl 4-oxocyclohexanecarboxylate can be achieved through several

strategic pathways, each with its own merits. The choice of starting material is a critical

decision that influences the overall efficiency, cost, and environmental impact of the synthesis.

The route starting from p-hydroxybenzoic acid is often favored due to the low cost of the initial
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material and the well-established, high-yielding reactions involved. The Dieckmann

condensation offers an elegant approach to ring formation, while the route from dimethyl

terephthalate is viable but may present challenges in the latter stages of the synthesis. The

direct decarboxylation from a tricarboxylate precursor is efficient if the starting material is

readily accessible. This guide provides the foundational knowledge for researchers to select

and implement the most suitable synthetic strategy for their specific needs in the development

of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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